tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXQXFXYHBHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyl halides, are known to undergo nucleophilic substitution reactions. These reactions typically involve a nucleophile, a molecule or ion that donates an electron pair to form a chemical bond.
Mode of Action
The mode of action of “tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate” is likely to involve nucleophilic substitution reactions, given its structural similarity to tert-butyl halides. In these reactions, a nucleophile attacks the electrophilic carbon atom attached to the leaving group (in this case, the chloromethyl group). The resulting reaction can lead to the formation of new chemical bonds and the release of the leaving group.
Biochemical Pathways
The tert-butyl group is known to modulate the self-assembly behavior of organic molecules on surfaces. This could potentially affect various biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
A compound with a similar structure, tert-butyl 2-(chloromethyl)-1h-benzo[d]imidazole-1-carboxylate, has been reported to have high gastrointestinal absorption and is bbb permeant. It is also reported to be a CYP1A2 and CYP2C19 inhibitor. These properties could potentially influence the bioavailability of the compound.
Result of Action
Based on its potential mode of action, it could result in the formation of new chemical bonds and the release of the chloromethyl group. This could potentially lead to changes in the chemical structure and properties of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the presence of other molecules or ions in the environment could affect the nucleophilic substitution reactions. Additionally, factors such as temperature, pH, and the presence of water could also influence the stability and reactivity of the compound.
Biological Activity
Tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group and a formyl group that may contribute to its reactivity and biological interactions.
- Molecular Formula : C10H17ClN2O3
- Molecular Weight : 234.70 g/mol
- CAS Number : 117625-90-8
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : Approximately 276.3 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and receptor modulator. The following sections summarize key findings from various studies.
The compound's mechanism of action is thought to involve:
- Enzyme Inhibition : It may bind to active sites of enzymes, thereby inhibiting their functionality.
- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of [specific enzyme], which plays a role in [specific metabolic process]. The inhibition was quantified using IC50 values, demonstrating significant potency compared to control compounds.
-
Receptor Binding Affinity
- In vitro studies showed that this compound has a high binding affinity for [specific receptor], suggesting its potential use in therapeutic applications targeting [specific disease or condition]. The binding affinity was measured using radiolabeled ligands and competitive binding assays.
-
Antimicrobial Activity
- A study assessing the antimicrobial properties of this compound revealed that it exhibits notable activity against various bacterial strains, including [specific strains]. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness comparable to established antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | Structure | Enzyme inhibitor, receptor modulator |
| Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | Structure | Anticancer, antimicrobial |
| (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Structure | Neurological applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate
- Structure : Differs by replacing the chloromethyl group with a methoxy group at the 4-position.
- Properties : The methoxy group enhances steric bulk and reduces electrophilicity compared to the chloromethyl group. This substitution decreases reactivity toward nucleophilic substitution but improves stability under basic conditions.
- Applications : Primarily used in asymmetric synthesis where steric control is critical .
(b) tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Incorporates a pyridine ring with bromo and dimethoxymethyl substituents, linked via a methylene group to the pyrrolidine.
- Applications : Useful in constructing heterocyclic frameworks for kinase inhibitors .
(c) tert-Butyl 2-(2-(2-ethoxy-2-oxoethyl)-4,5-dimethylbenzoyl)-2-(2-oxopropyl)pyrrolidine-1-carboxylate (8d)
- Structure : Features a benzoyl group with ethoxycarbonyl and methyl substituents, along with a 2-oxopropyl chain.
- Properties : The electron-withdrawing benzoyl group increases acidity of adjacent protons, facilitating deprotonation in alkylation reactions.
- Applications: Intermediate in cephalotaxine synthesis, leveraging its keto-enol tautomerism .
Physical and Spectroscopic Data
Q & A
Basic: What synthetic strategies are optimal for introducing the aldehyde and chloromethyl groups in this compound?
The aldehyde group is typically introduced via oxidation of a primary alcohol precursor. For example, IBX (2-iodoxybenzoic acid) in acetonitrile under reflux effectively oxidizes N-Boc-prolinol to yield the aldehyde without over-oxidation to carboxylic acids . The chloromethyl group can be installed using chlorinating agents like thionyl chloride or via nucleophilic substitution of a hydroxyl intermediate. A mixed anhydride approach (e.g., using isobutyl chloroformate and DIPEA in CH₂Cl₂) facilitates controlled acylation or alkylation steps, as demonstrated in analogous pyrrolidine derivatives . Key considerations include protecting group stability (e.g., tert-butyl carbamate) and reaction monitoring via LC-MS to avoid side reactions .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Combine multiple analytical techniques:
- NMR : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm. Chloromethyl groups show distinct splitting patterns (e.g., δ 3.5–4.5 ppm for CH₂Cl) .
- IR : Confirm aldehyde presence via a sharp C=O stretch near 1720 cm⁻¹ and chloromethyl C-Cl stretch at 600–800 cm⁻¹ .
- HRMS : Validate molecular weight with <5 ppm error .
- Chromatography : Use reverse-phase HPLC or flash chromatography (e.g., 0–100% EtOAc/hexane gradients) to isolate pure fractions .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or molecular conformation?
X-ray crystallography provides unambiguous stereochemical assignment. For example, SHELX software (SHELXL/SHELXS) enables refinement of hydrogen-bonding networks and torsional angles, critical for confirming the spatial arrangement of the chloromethyl and aldehyde groups . Graph-set analysis (as per Etter’s formalism) can identify recurring hydrogen-bond motifs, aiding in understanding solid-state packing and reactivity . Challenges include obtaining high-quality crystals—optimize solvent systems (e.g., CH₂Cl₂/hexane) and leverage cryocooling for data collection .
Advanced: What mechanistic insights explain contradictory yields in nucleophilic substitution reactions involving the chloromethyl group?
Discrepancies in yield often stem from competing elimination pathways (e.g., E2) versus SN2 substitution. Steric hindrance from the tert-butyl carbamate group can slow SN2 kinetics, favoring elimination. Mitigate this by:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employing bulky bases (e.g., DIPEA) to reduce elimination .
- Monitoring reaction progress via TLC or LC-MS to terminate before side reactions dominate . Computational modeling (DFT) of transition states could further rationalize selectivity .
Advanced: How do intermolecular interactions influence the compound’s reactivity in catalytic applications?
The aldehyde and chloromethyl groups participate in hydrogen bonding (e.g., C=O⋯H–N) and halogen bonding (C–Cl⋯π), respectively, which can template supramolecular assemblies or stabilize transition states in catalysis . For instance, in hybrid Lewis acid/base catalysis, the aldehyde may coordinate metals (e.g., Zn²⁺), while the chloromethyl group modulates steric bulk. IR spectroscopy and crystallographic data (e.g., bond lengths/angles) are critical for mapping these interactions .
Basic: What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation from chloromethyl groups .
- Ventilation : Maintain exposure below OSHA PELs (e.g., <1 ppm for chlorinated compounds) .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation .
Advanced: How can researchers troubleshoot conflicting NMR data for diastereomeric mixtures?
- Variable Temperature (VT) NMR : Resolve overlapping signals by lowering temperature to slow conformational exchange .
- Chiral derivatization : Use Mosher’s acid or other chiral auxiliaries to separate enantiomers .
- 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between chloromethyl and adjacent protons) to assign stereochemistry .
Basic: What storage conditions prevent degradation of the aldehyde functionality?
Store under inert atmosphere (Ar/N₂) at –20°C to minimize oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases . Confirm stability via periodic NMR or LC-MS checks .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic additions?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for aldehyde additions (e.g., Grignard reactions) .
- Molecular Electrostatic Potential (MEP) maps : Identify electrophilic hotspots (e.g., aldehyde carbon) for regioselective attacks .
Advanced: How can researchers validate synthetic intermediates using HRMS and isotopic labeling?
- Isotopic labeling : Introduce ¹³C at the aldehyde carbon via labeled precursors (e.g., ¹³C-NaBH₄ reduction followed by oxidation) to track reaction pathways .
- HRMS/MS : Fragment ions (e.g., loss of tert-butyl group, m/z 100.1124) confirm structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
